METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE
Overview
Description
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a benzofuran ring, which is a fused ring system containing both benzene and furan rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂) as a catalyst.
Acetamidation: The benzofuran derivative is then reacted with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the benzofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with a palladium catalyst.
Substitution: NaOH or KOtBu in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation, apoptosis, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE: shares structural similarities with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin.
Uniqueness
Structural Features: The presence of both the benzofuran ring and the acetamido group makes this compound unique compared to other benzofuran derivatives.
Biological Activity: Its specific substitution pattern may confer unique biological activities not observed in other similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-8-13(2)19-14(11-25-17(19)9-12)10-18(22)21-16-7-5-4-6-15(16)20(23)24-3/h4-9,11H,10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPLQLXQSWFPHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC=C3C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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